molecular formula C5H5FN2O B232178 2-Propenal, 3-ethoxy- CAS No. 19060-08-3

2-Propenal, 3-ethoxy-

Cat. No. B232178
CAS RN: 19060-08-3
M. Wt: 100.12 g/mol
InChI Key: SYIPIVAOEFWMBA-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Propenal, 3-ethoxy-” also known as “3-Ethoxy-2-propenal” is a chemical compound with the molecular formula C5H8O2 . It has an average mass of 100.116 Da and a mono-isotopic mass of 100.052429 Da .


Synthesis Analysis

The synthesis of compounds similar to “2-Propenal, 3-ethoxy-” has been discussed in various studies. For instance, quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Molecular Structure Analysis

The molecular structure of “2-Propenal, 3-ethoxy-” consists of 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .


Physical And Chemical Properties Analysis

“2-Propenal, 3-ethoxy-” has a density of 0.9±0.1 g/cm3, a boiling point of 154.8±23.0 °C at 760 mmHg, and a vapor pressure of 3.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.2±3.0 kJ/mol and a flash point of 50.5±16.2 °C .

Scientific Research Applications

3-Ethoxyacrolein: Scientific Research Applications:

Chemical Synthesis

3-Ethoxyacrolein exhibits low activity in condensations with various reagents such as ethylmagnesium bromide and isopropenylmagnesium bromide. This property can be utilized in specialized synthetic pathways where controlled reactivity is desired .

Environmental Behavior

The compound has been studied for its environmental behavior, including bioaccumulation estimates, volatilization from water, and removal in wastewater treatment. These studies are crucial for understanding the environmental impact and safety of chemical substances .

Coordination Chemistry

While not directly related to 3-Ethoxyacrolein, research on similar compounds, such as substituted thioureas, explores their coordination behavior towards transition metals. This research can provide insights into the potential coordination chemistry applications of 3-Ethoxyacrolein .

Unfortunately, the available information does not cover a comprehensive range of applications for 3-Ethoxyacrolein. The current search results are limited to certain chemical reactions and environmental behavior. Further research and studies would be necessary to discover more unique applications across different fields.

Chemistry of acetals | Russian Chemical Bulletin - Springer 3-Ethoxyacrolein | C5H8O2 | ChemSpider Recent developments in chemistry, coordination, structure and …

Future Directions

While specific future directions for “2-Propenal, 3-ethoxy-” are not mentioned in the available literature, there is ongoing research in the field of organic chemistry to develop new synthesis methods and applications for similar compounds .

properties

IUPAC Name

(E)-3-ethoxyprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-7-5-3-4-6/h3-5H,2H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIPIVAOEFWMBA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenal, 3-ethoxy-

Q & A

Q1: What is the structural characterization of 3-ethoxyacrolein?

A1: 3-Ethoxyacrolein, also known as 2-propenal, 3-ethoxy-, possesses the molecular formula C5H8O2. While specific spectroscopic data is not provided in the abstracts, several papers mention the use of 1H-NMR and 13C-NMR to analyze its conformation and reaction products. [, , , ]

Q2: How does the structure of 3-ethoxyacrolein influence its reactivity?

A2: 3-Ethoxyacrolein acts as a versatile building block in organic synthesis due to its unique structure. The presence of both an aldehyde and an enol ether moiety makes it susceptible to nucleophilic attack at either position. For instance, lithiated 2-methylpyridine reacts with the aldehyde group of 3-ethoxyacrolein, eventually leading to the formation of 3-alkylquinolizinium iodides. [] Similarly, α-C nucleophilic heterocycles react with 3-ethoxyacrolein as a C3 binucleophile, leading to the formation of various pentamethinecyanine derivatives. []

Q3: What is the preferred conformation of 2-alkyl-3-ethoxyacrolein?

A3: Research suggests that 2-alkyl-3-ethoxyacroleins predominantly exist in the E-configuration. This preference is attributed to the inability of the Z-s-Z conformation to be stabilized by intramolecular hydrogen bonding, unlike the corresponding 3-aminoacroleins. []

Q4: What are some notable reactions involving 3-ethoxyacrolein?

A4: 3-Ethoxyacrolein participates in a variety of reactions:

  • Wittig Alkenylation: Reacting 3-ethoxyacrolein with Wittig reagents yields 1-ethoxy-1,3-butadienes, valuable compounds in [4+2] cycloadditions. []
  • McMurry Reaction: The reductive coupling of 3-ethoxyacrolein through the McMurry reaction leads to the formation of 2,5-dialkylhexadienedials with defined stereochemistry. []
  • Cyclization Reactions: 3-Ethoxyacrolein reacts with diaminomaleonitrile to form tetraaza[14]annulenes. [] This reaction can be further modified with nickel(II) ions to create N4 chelates. []
  • Oxopropenylation: Lithiated 1,3-dithiane reacts with 3-ethoxyacrolein to form (E)-3-(1,3-dithian-2-yl)acroleins, serving as protected fumardialdehydes. []

Q5: What are the applications of 3-ethoxyacrolein in synthesizing heterocyclic compounds?

A5: 3-Ethoxyacrolein is a valuable precursor for synthesizing various heterocyclic compounds:

  • Tetraaza[14]annulenes: Reacting 3-ethoxyacrolein with diaminomaleonitrile forms these macrocycles. []
  • Pyrimidine Derivatives: Studies show that reacting 3-ethoxyacrolein acetal with urea produces 3,4-dihydro-2-hydroxy-4-ureidopyrimidine. []
  • Isoxazolo[5,4-b]pyridines: These compounds can be synthesized from 5-aminoisoxazoles and 3-ethoxyacroleins. []
  • 1,8-Dihydrobis-1,2,5-thiadiazolo[3,4-b:3′,4′-i]-1,4,8,11-tetraza[14]annulenes: These complex heterocycles are synthesized by reacting 3,4-diaminothiadiazole with various 2-alkyl-3-ethoxyacroleins and similar compounds. []

Q6: Are there any studies regarding the environmental impact of 3-ethoxyacrolein?

A6: None of the provided abstracts specifically address the environmental impact or degradation pathways of 3-ethoxyacrolein. Given its reactivity and potential for forming complexes with metal ions, it is crucial to conduct further research to assess its ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative environmental impacts.

Q7: What analytical techniques are used to study 3-ethoxyacrolein and its derivatives?

A8: Researchers utilize various spectroscopic techniques to analyze 3-ethoxyacrolein and its derivatives. These include 1H-NMR, 13C-NMR, and mass spectrometry. [, , , ] Further research might involve employing additional analytical methods like HPLC or GC-MS for separation, identification, and quantification purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.